Chemo-Structural Analysis and Synthetic Utility of N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide
Chemo-Structural Analysis and Synthetic Utility of N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide
Executive Summary
This technical guide profiles N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide , a high-value heterocyclic building block increasingly utilized in modern medicinal chemistry. Distinguished by its pyrrolidine core (providing conformational constraint) and a methyl-sulfonamide moiety (acting as a polar, hydrogen-bond accepting handle), this scaffold is critical in the optimization of Janus Kinase (JAK) inhibitors and GPCR ligands. This document details its physicochemical properties, validated synthetic pathways, and strategic applications in Fragment-Based Drug Discovery (FBDD).
Chemical Identity & Nomenclature[1][2]
The molecule exists as a secondary amine base, typically supplied as a hydrochloride salt to ensure stability. The stereochemistry at the C3 position of the pyrrolidine ring is a critical determinant of biological activity; therefore, distinguishing between enantiomers is essential.
Identity Matrix
| Parameter | Data |
| IUPAC Name | N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide |
| Common Synonyms | 3-(N-Methylmethanesulfonamido)pyrrolidine; N-Methyl-N-3-pyrrolidinylmethanesulfonamide |
| CAS (Racemic) | 1232061-15-2 |
| CAS (S-Isomer) | 1810074-78-2 (HCl salt) / 1260608-89-2 (Free base) |
| CAS (R-Isomer) | 1260608-88-1 |
| Molecular Formula | C₆H₁₄N₂O₂S |
| Molecular Weight | 178.25 g/mol (Free base); 214.71 g/mol (HCl salt) |
| SMILES (S-Isomer) | CN([C@H]1CCNC1)S(C)(=O)=O |
Physicochemical Profile & Pharmacophore Analysis
Understanding the electronic distribution of this molecule is vital for rational drug design. The structure contains two distinct nitrogen environments:
-
Pyrrolidine Nitrogen (N1): Highly basic (
). At physiological pH (7.4), this exists predominantly as a cation, improving aqueous solubility and facilitating ionic interactions with aspartate/glutamate residues in protein binding pockets. -
Sulfonamide Nitrogen: Non-basic due to electron delocalization into the sulfonyl group. It acts purely as a hydrogen bond acceptor (via the sulfonyl oxygens) and a steric spacer.
Structural Logic Diagram
The following diagram illustrates the pharmacophoric features and the logical flow of its interaction potential.
Figure 1: Pharmacophoric mapping of the scaffold showing functional roles of each moiety.
Validated Synthetic Methodologies
For research and scale-up, the synthesis must avoid racemization and ensure regioselectivity. The "Direct Alkylation" of a sulfonamide is often low-yielding due to over-alkylation. Therefore, the Reductive Amination Route (Method A) or the Pre-functionalized Route (Method B) are preferred.
Method A: The Reductive Amination Strategy (Preferred for Scale)
This route minimizes impurity formation by establishing the N-methyl group early.
-
Starting Material: N-Boc-3-pyrrolidone (CAS: 101385-93-7).
-
Reductive Amination: React with methylamine hydrochloride and a reducing agent (NaBH(OAc)₃) in DCE/DCM.
-
Why: NaBH(OAc)₃ is milder than NaCNBH₃ and prevents reduction of the ketone to an alcohol side-product.
-
-
Sulfonylation: The resulting secondary amine (N-Boc-3-methylaminopyrrolidine) is treated with Methanesulfonyl chloride (MsCl) and TEA/DIPEA at 0°C.
-
Deprotection: Removal of the Boc group using 4M HCl in Dioxane or TFA/DCM.
Method B: The Classical Substitution Route
-
Starting Material: N-Boc-3-aminopyrrolidine.
-
Sulfonylation: Reaction with MsCl to form the primary sulfonamide.
-
Methylation: Alkylation of the sulfonamide nitrogen using MeI and a base (e.g., K₂CO₃ or NaH) in DMF.
-
Deprotection: Acidic cleavage of Boc.
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway via the preferred Reductive Amination route.
Medicinal Chemistry Applications
This scaffold is not merely a linker; it is a functional pharmacophore . It is widely used to modulate the physicochemical properties of lead compounds, particularly in the following areas:
JAK Inhibitor Optimization
In the development of Janus Kinase inhibitors (e.g., analogs of Oclacitinib or Upadacitinib ), the solvent-exposed region of the ATP-binding pocket often tolerates polar, aliphatic extensions.
-
Mechanism: The pyrrolidine ring projects the sulfonamide into the solvent front, where the sulfonyl oxygens can accept hydrogen bonds from water networks or specific residues (e.g., Arginine side chains).
-
Advantage: Replacing a piperidine or cyclohexyl ring with pyrrolidine lowers the molecular weight and LogP (Lipophilicity), often improving metabolic stability and oral bioavailability [1].
Scaffold Hopping & FBDD
In Fragment-Based Drug Discovery (FBDD), this molecule serves as an ideal "elaborated fragment."
-
Vector Exploration: The nitrogen on the pyrrolidine allows for easy coupling (SNAr, Amide coupling, Reductive amination) to aromatic cores.
-
Chirality: The availability of (R) and (S) enantiomers allows researchers to probe the stereochemical requirements of a binding pocket effectively.
Handling & Safety Protocols
While generally stable, this compound acts as a skin and respiratory irritant.
| Hazard Class | Statement | Precaution |
| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm thick). |
| Eye Irritant | H319: Causes serious eye irritation | Use safety goggles with side shields. |
| Respiratory | H335: May cause respiratory irritation | Handle in a fume hood; avoid dust formation.[4] |
| Storage | Hygroscopic (HCl salt) | Store under inert gas (Argon/Nitrogen) in a desiccator. |
Emergency Protocol: In case of eye contact, rinse cautiously with water for 15 minutes.[2] If inhaled, move to fresh air.[2][3] Consult the specific SDS from the supplier (e.g., Sigma-Aldrich, Enamine) before use.
References
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Sigma-Aldrich. (n.d.). N-Methyl-N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride Product Detail.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53394854.
-
Watanabe, M., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- and N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates.[5] Bioorganic & Medicinal Chemistry.[6][7][8]
Sources
- 1. CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents [patents.google.com]
- 2. nexchem.co.uk [nexchem.co.uk]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 8. Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
